2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
BenchChem offers high-quality 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)pyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-8-12(10-18(2,3)9-11)19-15(22)14-16(23)20-13-6-4-5-7-21(13)17(14)24/h4-7,11-12,23H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUMGWVOKVKKIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=C(N=C3C=CC=CN3C2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and pain management.
Chemical Structure and Properties
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.427 g/mol
- Structural Characteristics :
- Contains a pyrido[1,2-a]pyrimidine core.
- Features a hydroxyl group and a carboxamide group at the 3-position.
- Substituents include a trimethylcyclohexyl moiety.
The unique structural attributes of this compound suggest diverse biological activities, primarily due to its ability to interact with various biological targets.
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds show potent activity against human lung adenocarcinoma (A549) cells. The mechanism of action typically involves inducing cytotoxicity in cancer cells while sparing normal cells.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of various pyrido derivatives, compounds were tested on A549 cells at a concentration of 100 µM for 24 hours. The results showed:
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | 50% | Standard chemotherapeutic |
| Compound A | 64% | Significant reduction in viability |
| Compound B | 61% | Enhanced cytotoxicity observed |
| Compound C | 66% | Most potent among tested |
These findings suggest that modifications in the chemical structure can lead to enhanced anticancer activity, highlighting the importance of structure-activity relationships in drug design.
Analgesic Properties
Pyrido derivatives are also being explored for their analgesic effects. The presence of specific functional groups may enhance their interaction with pain receptors, making them potential candidates for pain management therapies.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been documented extensively. These derivatives have shown effectiveness against various multidrug-resistant pathogens, including:
- Klebsiella pneumoniae
- Escherichia coli
- Pseudomonas aeruginosa
The biological activity of 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Conclusion and Future Directions
The compound 2-hydroxy-4-oxo-N-(3,3,5-trimethylcyclohexyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide presents promising avenues for research in medicinal chemistry. Its diverse biological activities warrant further investigation into its mechanisms of action and potential therapeutic applications.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Clinical trials to evaluate efficacy and safety in humans.
- Exploration of structural modifications to enhance activity and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
